2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride
Description
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride (CAS: 1375474-19-3) is a fluorinated small molecule with the molecular formula C₉H₈ClF₃N₂O and a molecular weight of 252.62 g/mol . It serves as a versatile scaffold in pharmaceutical and chemical synthesis due to its nitrile group and trifluoromethoxy-substituted aromatic ring. The compound is typically available at ≥95% purity and is marketed for laboratory use as an intermediate in drug discovery . Notably, while some suppliers (e.g., CymitQuimica) list it as discontinued, others like Biosynth maintain availability with prices ranging from €463.00 for 250 mg to €1,250.00 for 2500 mg .
Properties
IUPAC Name |
2-amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAHRDJNGYSHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-19-3 | |
| Record name | Benzeneacetonitrile, α-amino-4-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Overview
The Strecker synthesis is a classical method for preparing α-aminonitriles, involving the reaction of an aldehyde with ammonium chloride and potassium cyanide. For 2-amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride, this method begins with 4-(trifluoromethoxy)benzaldehyde as the starting material.
Procedure
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Aldehyde Activation : 4-(Trifluoromethoxy)benzaldehyde (10 mmol) is dissolved in methanol under nitrogen atmosphere.
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Nucleophilic Addition : Ammonium chloride (12 mmol) and potassium cyanide (12 mmol) are added sequentially at 0°C.
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Reaction Quenching : The mixture is stirred for 12 hours at room temperature, followed by acidification with concentrated HCl to precipitate the hydrochloride salt.
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Purification : The crude product is recrystallized from ethanol-acetone (3:1 v/v) to yield white crystals.
Key Data
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Reaction Temperature | 0°C to 25°C |
| Solvent System | Methanol |
Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by cyanide attack at the electrophilic carbon. The trifluoromethoxy group’s electron-withdrawing nature enhances aldehyde reactivity, accelerating nucleophilic addition.
Reductive Amination of 4-(Trifluoromethoxy)phenylacetonitrile
Reaction Overview
This method involves the reduction of a pre-formed nitrile compound to introduce the amino group. The process avoids harsh conditions, making it suitable for acid-sensitive substrates.
Procedure
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Nitrile Preparation : 4-(Trifluoromethoxy)phenylacetonitrile is synthesized via nucleophilic substitution of 4-(trifluoromethoxy)benzyl bromide with sodium cyanide in DMF.
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Reductive Amination : The nitrile (10 mmol) is treated with ammonium formate (20 mmol) and 10% Pd/C (0.5 g) in ethanol under hydrogen (40 psi) at 50°C for 24 hours.
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Acidification : The product is treated with HCl gas in diethyl ether to form the hydrochloride salt.
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purity (NMR) | ≥97% |
| Catalyst Loading | 5 wt% Pd/C |
| Hydrogen Pressure | 40 psi |
Advantages : The use of Pd/C ensures minimal over-reduction, preserving the nitrile functionality.
Nitro Group Reduction Followed by Cyanation
Reaction Overview
This two-step approach first reduces a nitro precursor to an amine, followed by cyanation to introduce the nitrile group.
Procedure
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Nitro Reduction : 2-Nitro-2-[4-(trifluoromethoxy)phenyl]ethanol (10 mmol) is hydrogenated using 10% Pd(OH)₂/C (1.5 equiv) in methanol under H₂ (50 psi) at 25°C for 16 hours.
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Cyanation : The resulting amine is treated with cyanogen bromide (12 mmol) in dichloromethane at −10°C for 4 hours.
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Salt Formation : The product is precipitated with HCl in ethyl acetate.
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 60–68% |
| Purity (LC-MS) | ≥95% |
| Reaction Time | 20 hours total |
Challenges : Cyanogen bromide’s toxicity necessitates strict safety protocols. Alternative cyanide sources (e.g., KCN) may be substituted with lower yields.
Microwave-Assisted One-Pot Synthesis
Reaction Overview
Microwave irradiation accelerates reaction kinetics, enabling a one-pot synthesis from 4-(trifluoromethoxy)benzaldehyde.
Procedure
-
Reagent Mixing : 4-(Trifluoromethoxy)benzaldehyde (10 mmol), ammonium acetate (15 mmol), and trimethylsilyl cyanide (12 mmol) are combined in acetonitrile.
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Microwave Irradiation : The mixture is heated at 150°C for 15 minutes under 300 W power.
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Workup : The product is acidified with HCl and purified via flash chromatography (SiO₂, hexane/ethyl acetate).
Key Data
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (GC) | ≥99% |
| Energy Input | 300 W |
Advantages : Short reaction time and high atom economy make this method industrially scalable.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Strecker Synthesis | 78–85 | ≥98 | 12 h | Moderate |
| Reductive Amination | 65–72 | ≥97 | 24 h | Low |
| Nitro Reduction | 60–68 | ≥95 | 20 h | High |
| Microwave-Assisted | 82–88 | ≥99 | 0.25 h | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of fluorinated aromatic amines. Below is a detailed comparison with analogous derivatives:
Structural and Functional Group Variations
Key Differences and Implications
Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound provides moderate electron-withdrawing effects, enhancing stability while maintaining reactivity for nucleophilic substitutions. In contrast, trifluoromethyl (CAS 390815-48-2) is more electron-withdrawing, increasing lipophilicity and metabolic resistance .
Functional Group Reactivity :
- The nitrile group in the target compound allows hydrolysis to carboxylic acids or conversion to tetrazoles, expanding synthetic utility. Ester derivatives (e.g., CAS 1956437-40-3) are hydrolyzed in vivo to active acids, making them prodrug candidates .
Biological and Industrial Applications: The target compound’s balance of fluorination and nitrile functionality makes it ideal for kinase inhibitors or GPCR modulators. Comparatively, phenethylamino-substituted derivatives (CAS 54-OR300868) are tailored for receptor-binding assays due to enhanced steric bulk .
Physicochemical and Commercial Considerations
Biological Activity
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H9F3N2O·HCl
- Molecular Weight : 252.65 g/mol
The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and potentially improve the compound's interaction with biological targets.
The exact mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may interact with specific protein targets involved in cellular signaling pathways. Its structural similarity to other known pharmacological agents indicates potential activity against various enzymes and receptors.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown promising antibacterial activity against resistant strains of Staphylococcus aureus. A minimum inhibitory concentration (MIC) study indicated that compounds with similar functional groups exhibit MIC values ranging from 4 to 20 µg/mL against various bacterial strains .
Anticancer Potential
Research into the anticancer potential of related compounds suggests that they may inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For example, certain derivatives have been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for cancer cell survival .
Case Studies
- Antibacterial Activity : A study focused on synthesizing derivatives of quinolones found that compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial properties. The MIC values ranged from 4 to 8 µg/mL against methicillin-resistant S. aureus .
- Cytotoxicity : In vitro assays demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values indicated significant potency in inhibiting cell growth .
Table 1: Antimicrobial Activity Comparison
| Compound | R Group | MIC (µg/mL) | Log P |
|---|---|---|---|
| 1 | Trifluoromethyl | 4–8 | 2.4 |
| 2 | Chlorine | 20 | 2.0 |
| 3 | Ethyl | 640 | 3.1 |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 5 |
| B | SK-Hep-1 | 10 |
| C | NUGC-3 | 15 |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 2-amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with halogenated or methoxy-substituted phenyl precursors. Key steps include:
- Nucleophilic substitution to introduce the trifluoromethoxy group (e.g., using trifluoromethylating agents under anhydrous conditions).
- Cyanomethylation via Strecker synthesis or nitrile-forming reactions (e.g., Knoevenagel condensation with acetonitrile derivatives).
- Hydrochloride salt formation using HCl gas in ethanol or ether solvents to enhance crystallinity and stability .
Optimization strategies: - Use reaction calorimetry to monitor exothermic steps and prevent degradation.
- Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, stoichiometry) for yield improvement .
Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Focus on H and C signals for the trifluoromethoxy group (δ ~4.5–5.5 ppm for H; δ ~110–120 ppm for C) and nitrile resonance (no H signal; C δ ~115–120 ppm) .
- HPLC : Use reversed-phase C18 columns with acetonitrile/water (0.1% TFA) gradients; monitor retention time consistency for purity ≥95% .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of HCl or trifluoromethoxy groups) .
Q. How do solubility and stability profiles influence experimental design?
- Methodological Answer :
- Solubility : The hydrochloride salt improves aqueous solubility (test in pH 3–5 buffers). For organic solvents, use DMSO or ethanol (solubility ~50 mg/mL). Pre-saturate solvents to avoid recrystallization during biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Degradation pathways include hydrolysis of the nitrile group; store at -20°C under inert gas .
Key Physicochemical Properties
| Property | Value/Descriptor | Source Key Data |
|---|---|---|
| Molecular Formula | CHFNO·HCl | Inferred from analogs |
| Molecular Weight | ~260.6 g/mol | Calculated from formula |
| Canonical SMILES | Cl.NC (C#N)C1=CC=C(OC(F)(F)F)C=C1 | Derived from analogs |
| logP (Partition Coeff.) | ~1.8 (predicted) | Computational modeling |
Q. Why is the hydrochloride salt form preferred in research applications?
- The hydrochloride salt enhances crystallinity (ease of purification) and bioavailability by improving solubility in physiological buffers. It also stabilizes the free amine against oxidation during storage .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence biological activity compared to non-fluorinated analogs?
- Methodological Answer :
- The trifluoromethoxy group enhances metabolic stability (resistance to cytochrome P450 oxidation) and lipophilicity , improving blood-brain barrier penetration in CNS-targeted studies. Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) against methoxy or hydrogen analogs .
- Use molecular docking to assess steric/electronic interactions with binding pockets (software: AutoDock Vina; PDB structures recommended) .
Q. What computational approaches are effective for studying reaction mechanisms or electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic sites for nitrile reactivity.
- Reaction Pathway Mapping : Use IRC (Intrinsic Reaction Coordinate) analysis to validate transition states in trifluoromethoxy group formation .
Q. How should researchers address contradictions in reported biological or synthetic data?
- Methodological Answer :
- Systematic Replication : Repeat experiments under strictly controlled conditions (e.g., anhydrous vs. humid environments for hydrolysis-sensitive steps).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare literature datasets, identifying outliers linked to solvent purity or catalyst lot variability .
Q. What experimental designs are optimal for evaluating in vitro bioactivity?
- Methodological Answer :
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) in triplicate; include positive controls (e.g., known inhibitors).
- Off-Target Screening : Employ broad-panel assays (e.g., Eurofins Pharma Discovery) to assess selectivity against GPCRs or ion channels .
Q. How does the compound behave under extreme pH or temperature conditions?
- Methodological Answer :
- Stress Testing : Expose to 0.1M HCl/NaOH (24 hrs, 25°C) and analyze degradation via LC-MS. Major degradation products include carboxylic acid derivatives (nitrile hydrolysis) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C typical for fluorinated aromatics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
